molecular formula C8H5BrN2O B6270729 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one CAS No. 72668-51-0

4-bromo-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B6270729
CAS No.: 72668-51-0
M. Wt: 225
InChI Key:
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Description

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate brominated precursor under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a catalyst like palladium on carbon. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
  • 6-Bromo-3,4-dihydro-1,8-naphthyridin-2-one

Uniqueness

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic versatility .

Properties

CAS No.

72668-51-0

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

90

Origin of Product

United States

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